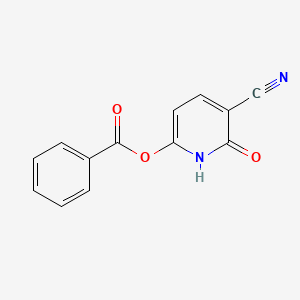![molecular formula C13H14ClIN2O2 B8625731 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester CAS No. 871819-22-6](/img/structure/B8625731.png)
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester typically involves multi-step reactions. One common method includes the halogenation of pyrrolopyridine derivatives. For instance, the chlorination of a pyrrolopyridine precursor can be achieved using phosphorus oxychloride, followed by iodination with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
作用机制
The mechanism of action of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target proteins or enzymes, influencing their activity. Additionally, the pyrrolopyridine core can interact with various biological pathways, modulating their function .
相似化合物的比较
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and applications in various research fields .
属性
CAS 编号 |
871819-22-6 |
|---|---|
分子式 |
C13H14ClIN2O2 |
分子量 |
392.62 g/mol |
IUPAC 名称 |
tert-butyl 7-chloro-4-iodo-3-methylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14ClIN2O2/c1-7-6-17(12(18)19-13(2,3)4)10-9(7)8(15)5-16-11(10)14/h5-6H,1-4H3 |
InChI 键 |
KXEKHYJVGLGJQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C(=CN=C2Cl)I)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile](/img/structure/B8625663.png)



![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)






